molecular formula C7H13NO B023530 (R)-(-)-3-Quinuclidinol CAS No. 25333-42-0

(R)-(-)-3-Quinuclidinol

Cat. No. B023530
CAS RN: 25333-42-0
M. Wt: 127.18 g/mol
InChI Key: IVLICPVPXWEGCA-ZETCQYMHSA-N
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Description

(R)-(-)-3-Quinuclidinol is a chiral compound widely recognized for its utility in the synthesis of various pharmaceuticals. It is a key building block for many antimuscarinic agents and plays a significant role in medicinal chemistry.

Synthesis Analysis

  • Enzymatic Synthesis : A biocatalyst for producing (R)-3-Quinuclidinol was developed using Escherichia coli that coexpressed specific reductases and glucose dehydrogenase for efficient reduction of 3-quinuclidinone (Jia et al., 2018).
  • Chemical Synthesis : The synthesis of (R)-3-Quinuclidinol can be achieved through various chemical processes, including the reduction of 3-quinuclidinone and subsequent purification steps (Chavakula et al., 2013).

Molecular Structure Analysis

The molecular structure of (R)-(-)-3-Quinuclidinol has been studied extensively, revealing significant insights into its stereochemistry and conformation. The structure's complexity is due to its chiral nature, making it a versatile compound for various pharmaceutical applications (Hou et al., 2014).

Chemical Reactions and Properties

  • Reactivity : (R)-(-)-3-Quinuclidinol exhibits high reactivity in the synthesis of various pharmaceutical compounds. It's especially valuable in the production of muscarinic antagonists and other chiral molecules (Rehavi et al., 1977).
  • Optical Purity : The optical purity of (R)-(-)-3-Quinuclidinol is a crucial factor in its effectiveness and utility in pharmaceutical synthesis. High optical purity is typically desired for effective medicinal applications (Kalir et al., 1971).

Scientific Research Applications

  • (R)-3-Quinuclidinol is a valuable building block for synthesizing several important pharmaceutical chemicals, including muscarine M1 and M3 agonists and antagonists. This synthesis is crucial for developing drugs targeting these specific receptor types (Chavakula, Mutyala, & Chennupati, 2013).

  • It also plays a role in the large-scale synthesis of muscarine M1 and M3 agonists and antagonists under solvent-free conditions, which is important for more environmentally friendly and cost-effective pharmaceutical production (Chavakula et al., 2018).

  • A tailor-made self-sufficient whole-cell biocatalyst developed for synthesizing (R)-3-Quinuclidinol has potential in synthetic and industrial applications, such as producing solifenacin, revatropate, and aclidinium (Chen et al., 2019).

  • The novel enzyme 3-quinuclidinone reductase from Agrobacterium tumefaciens catalyzes the stereospecific reduction of 3-quinuclidinone to (R)-3-Quinuclidinol, useful in synthesizing various pharmaceuticals (Hou et al., 2012).

  • Enzymatic resolution of 3-quinuclidinol into its enantiomers can be used for studying cholinergic interactions in mice and guinea pig ileum, highlighting its potential in neurological and pharmacological research (Rehavi, Maayani, & Sokolovsky, 1977).

  • The development and validation of a chiral HPLC method for the quantification of 3-(S)-quinuclidinol in 3-(R)-quinuclidinol are suitable for routine quantification in pharmaceutical ingredients, emphasizing its importance in quality control and drug development (Gaykar et al., 2016).

properties

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLICPVPXWEGCA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179977
Record name 3-Quinuclidinol l-form
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-3-Quinuclidinol

CAS RN

25333-42-0
Record name (R)-3-Quinuclidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25333-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinuclidinol l-form
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinuclidinol l-form
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-quinuclidin-3-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-QUINUCLIDINOL, (-)-
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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